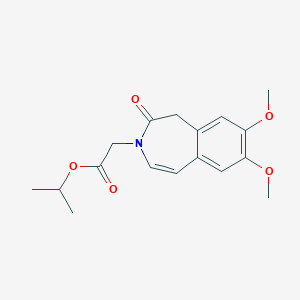![molecular formula C17H24N2O4S B14934693 methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-methioninate](/img/structure/B14934693.png)
methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-methioninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-methioninate is a complex organic compound that features a morpholine ring substituted with a phenyl group and a methionine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-methioninate typically involves the coupling of a morpholine derivative with a methionine ester. One common method involves the use of amino alcohols and α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-methioninate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.
科学的研究の応用
Methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-methioninate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-methioninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but lacking the phenyl and methionine groups.
Phenylmorpholine: Contains the phenyl group but lacks the methionine derivative.
Methionine Derivatives: Compounds that include the methionine moiety but differ in other structural aspects.
Uniqueness
Methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-methioninate is unique due to its combination of a morpholine ring, a phenyl group, and a methionine derivative. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs, making it valuable for specialized applications in research and industry.
特性
分子式 |
C17H24N2O4S |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
methyl (2S)-4-methylsulfanyl-2-[(2-phenylmorpholine-4-carbonyl)amino]butanoate |
InChI |
InChI=1S/C17H24N2O4S/c1-22-16(20)14(8-11-24-2)18-17(21)19-9-10-23-15(12-19)13-6-4-3-5-7-13/h3-7,14-15H,8-12H2,1-2H3,(H,18,21)/t14-,15?/m0/s1 |
InChIキー |
WBEGDNOHYBVROF-MLCCFXAWSA-N |
異性体SMILES |
COC(=O)[C@H](CCSC)NC(=O)N1CCOC(C1)C2=CC=CC=C2 |
正規SMILES |
COC(=O)C(CCSC)NC(=O)N1CCOC(C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]quinolin-4(1H)-one](/img/structure/B14934611.png)
![N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B14934618.png)

![N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B14934627.png)
![1,3-dimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14934629.png)

![N-[2-(furan-2-yl)ethyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide](/img/structure/B14934642.png)
![1-(4-Methoxyphenyl)-3-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}urea](/img/structure/B14934650.png)
![1-(4-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934667.png)
![N-[3-(acetylamino)phenyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B14934668.png)
![methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate](/img/structure/B14934680.png)

![N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B14934689.png)
![2'-(butan-2-yl)-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14934690.png)
